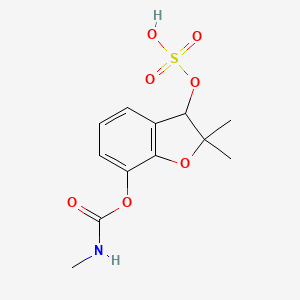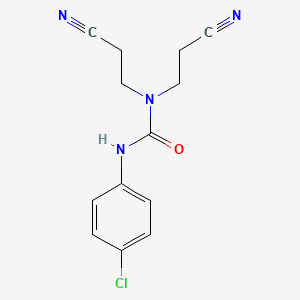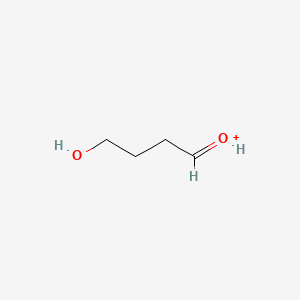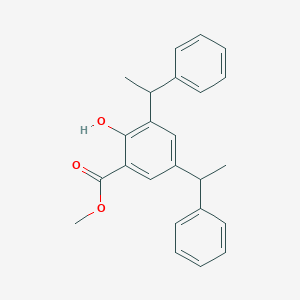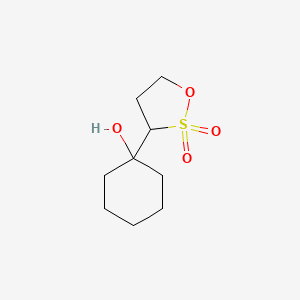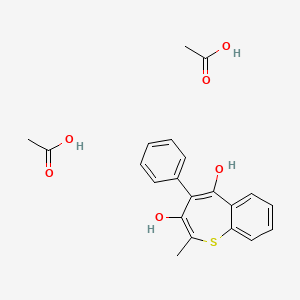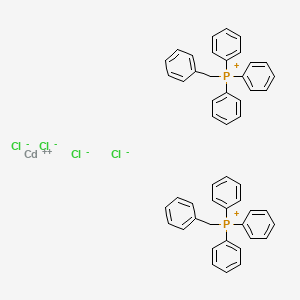
Benzyltriphenylphosphonium tetrachlorocadmate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltriphenylphosphonium tetrachlorocadmate is a chemical compound with the molecular formula C50H44CdCl4P2 and a molecular weight of 961.054882 g/mol It is a coordination complex where the cadmium ion is coordinated with tetrachloride and benzyltriphenylphosphonium cations
Preparation Methods
The synthesis of benzyltriphenylphosphonium tetrachlorocadmate typically involves the reaction of benzyltriphenylphosphonium chloride with cadmium chloride in an appropriate solvent. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is typically around a few hours to ensure complete reaction.
Chemical Reactions Analysis
Benzyltriphenylphosphonium tetrachlorocadmate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The cadmium center can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include halide salts, and reactions are often carried out in polar solvents like THF or acetonitrile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new coordination complexes with different ligands.
Scientific Research Applications
Benzyltriphenylphosphonium tetrachlorocadmate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new coordination complexes.
Biology and Medicine:
Mechanism of Action
The mechanism by which benzyltriphenylphosphonium tetrachlorocadmate exerts its effects is primarily through its coordination chemistry. The cadmium ion can interact with various ligands, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions .
Comparison with Similar Compounds
Benzyltriphenylphosphonium tetrachlorocadmate can be compared with other similar compounds, such as:
Benzyltriphenylphosphonium chloride: This compound is similar in structure but lacks the cadmium center.
Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents on the phosphonium ion.
Phosphonium hexatungstate complexes: These compounds also involve phosphonium ions but with different metal centers and coordination environments.
Properties
CAS No. |
68214-25-5 |
|---|---|
Molecular Formula |
C50H44CdCl4P2 |
Molecular Weight |
961.0 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;cadmium(2+);tetrachloride |
InChI |
InChI=1S/2C25H22P.Cd.4ClH/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;/h2*1-20H,21H2;;4*1H/q2*+1;+2;;;;/p-4 |
InChI Key |
MDNRZBQCAXHOEE-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


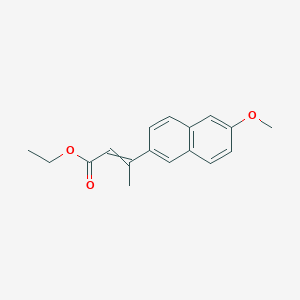
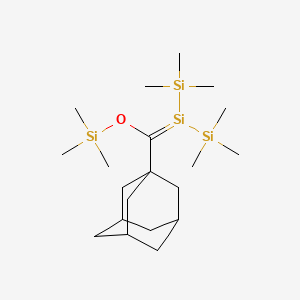
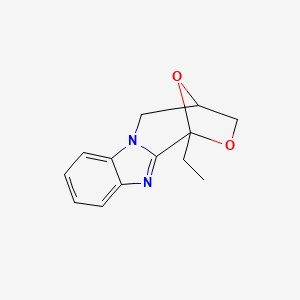
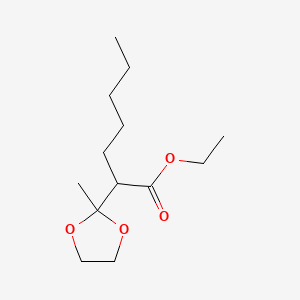
![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

